Benzene, (1-propynylthio)-
Description
Contextualization within Organosulfur Chemistry
Organosulfur chemistry is a broad field that studies the properties, synthesis, and reactions of organic compounds containing carbon-sulfur bonds. wikipedia.org These compounds are ubiquitous in nature, found in amino acids like cysteine and methionine, and are key components in many life-saving drugs, including penicillin and sulfa drugs. wikipedia.org Within this class, thioethers (or sulfides) are characterized by a C-S-C linkage. wikipedia.org
Structurally, the C-S bond is longer and weaker than a C-C bond, and the C-S-C bond angle in thioethers is typically around 99°, which is smaller than the C-O-C angle in their ether analogues (~110°). wikipedia.orgwikipedia.org This geometry and the polarizability of the sulfur atom influence the chemical behavior of the molecule. Thioethers are generally prepared through the alkylation of thiols. wikipedia.org
Benzene (B151609), (1-propynylthio)- is a specific type of thioether where one of the carbon groups is an aromatic phenyl ring and the other is an unsaturated propynyl (B12738560) group. The sulfur atom bridges these two distinct functionalities, influencing the electronic distribution and reactivity of the entire molecule. The reactivity of organosulfur compounds can vary significantly depending on the structure and the oxidation state of the sulfur atom. nih.govtaylorandfrancis.com For instance, desulfurization reactions are common, but the ease of this process depends on the nature of the organic groups attached to the sulfur. taylorandfrancis.com
Significance of Alkyne Functional Groups in Aromatic Systems
Alkynes are unsaturated hydrocarbons containing at least one carbon-carbon triple bond (C≡C). wikipedia.org This functional group is characterized by a linear geometry, with the sp-hybridized carbon atoms and their adjacent atoms having bond angles of 180°. wikipedia.orgunizin.org The triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds, which makes alkynes highly reactive and valuable in organic synthesis. quora.comyoutube.com They readily participate in addition reactions and can be used as precursors for a wide range of other functional groups. wikipedia.orgyoutube.com
When an alkyne functional group is part of an aromatic system, as in Benzene, (1-propynylthio)-, it creates a molecule with distinct properties. The benzene ring is an electron-rich system with delocalized π electrons, making it nucleophilic and prone to electrophilic substitution reactions. perlego.comyoutube.combyjus.com The presence of the (1-propynylthio)- substituent influences the reactivity of the benzene ring. The sulfur atom can donate electron density to the ring, potentially activating it towards electrophilic attack, while also directing incoming electrophiles to specific positions (ortho- and para-).
The combination of a reactive alkyne and an aromatic ring within the same molecule provides multiple sites for chemical modification. This dual reactivity is highly sought after in the synthesis of complex organic molecules, allowing for sequential or selective reactions to build intricate structures. ucl.ac.uk
Historical Context of Related Alkynyl Thioether Derivatives
Alkynyl thioethers, also known as thioynol ethers, have been recognized as valuable and reactive building blocks in organic synthesis. ucl.ac.uk However, their full potential was not realized for a considerable time, largely due to challenges associated with their preparation and isolation. ucl.ac.uk Early interest in these compounds was driven by their unique reactivity, stemming from the electron-rich nature of the alkyne motif polarized by the adjacent sulfur atom. ucl.ac.uk
Significant progress in the synthesis of alkynyl thioethers has been made over the past few decades. The most common and general synthetic route involves the deprotonation of a terminal alkyne (a molecule with a C≡C-H group) using a strong base, followed by a reaction with an electrophilic sulfur-containing compound. ucl.ac.uk For example, reacting the resulting acetylide with a disulfide, such as diphenyldisulfide, is a high-yielding method for preparing various alkynyl thioethers. ucl.ac.uk
More recent advancements have focused on developing more convenient, efficient, and catalyst-driven methods. This includes the use of transition metals, such as gold, to catalyze reactions involving alkynyl thioethers. nih.govscispace.com Gold catalysts, in particular, have been shown to activate the alkyne bond towards nucleophilic attack, enabling the synthesis of complex heterocyclic structures like oxazoles in a regioselective manner. nih.govscispace.com These developments have expanded the utility of alkynyl thioethers, solidifying their role as versatile intermediates in modern organic chemistry. ucl.ac.ukacs.org
Data Tables
Table 1: General Properties of Related Chemical Moieties This table outlines the typical properties of the core functional groups that constitute Benzene, (1-propynylthio)-.
| Moiety | Typical Properties | Role in Benzene, (1-propynylthio)- |
| Benzene Ring | Planar, hexagonal structure; Aromatic (delocalized π electrons); Undergoes electrophilic substitution; Colorless liquid at room temperature. youtube.comwikipedia.org | Provides the aromatic core of the molecule, influencing its overall stability and electronic properties. |
| Thioether (Sulfide) | Angular C-S-C bond (~99°); C-S bonds are ~180 pm; Can be oxidized (e.g., to sulfoxides, sulfones); Often have strong odors. wikipedia.org | Links the aromatic ring to the alkyne group; the sulfur atom's lone pairs can interact with the π systems. |
| Alkyne (1-Propyne) | Linear C≡C bond geometry (180°); Reactive due to two π bonds; Terminal alkynes are weakly acidic. wikipedia.org | Provides a site of high reactivity for addition reactions and serves as a key building block for further synthesis. |
Table 2: Overview of General Synthetic Routes to Alkynyl Thioethers This table summarizes common laboratory methods for the synthesis of alkynyl thioethers, which are applicable for preparing Benzene, (1-propynylthio)-.
| Reaction Name/Type | Description | Reagents Example | Reference |
| Alkylation of Thiolates | A terminal alkyne is deprotonated with a strong base to form an acetylide, which then reacts with an electrophilic sulfur reagent. | 1. Terminal Alkyne + Base (e.g., n-BuLi) 2. Diphenyldisulfide | ucl.ac.uk |
| Reaction with Elemental Sulfur | A deprotonated alkyne reacts with elemental sulfur, and the resulting alkynyl thiolate is trapped with an electrophile (e.g., an alkyl halide). | 1. Terminal Alkyne + Base 2. Elemental Sulfur (S₈) 3. Electrophile (R-X) | ucl.ac.uk |
| Reaction with EBX Reagents | Thiols can react with functionalized ethynylbenziodoxolone (EBX) reagents to form alkynyl thioethers without a transition metal catalyst. | Thiol (R-SH) + EBX reagent | ucl.ac.uk |
| From Alkynyl Sulfonamides | Alkynyl sulfonamides can act as good electron acceptors, reacting with thiyl radicals to form alkynyl thioethers. | Alkynyl Sulfonamide + Thiol Source | ucl.ac.uk |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6212-77-7 |
|---|---|
Molecular Formula |
C9H8S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
prop-1-ynylsulfanylbenzene |
InChI |
InChI=1S/C9H8S/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,1H3 |
InChI Key |
WGIDBXUWYGBHKT-UHFFFAOYSA-N |
Canonical SMILES |
CC#CSC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Propynylthio Benzene Derivatives
Direct Alkynylation of Thiophenols
The most straightforward approach to (1-propynylthio)benzene involves the direct S-alkylation of thiophenol with a propargyl electrophile. This method leverages the high nucleophilicity of the thiolate anion. wikipedia.org
Propargylation Reactions with Halogenated Alkynes
A widely employed method for the synthesis of aryl propargyl thioethers is the reaction of a thiophenol with a propargyl halide, such as propargyl bromide or chloride. acsgcipr.orgnih.govplos.org This reaction typically proceeds via an SN2 mechanism, where the thiolate anion displaces the halide from the propargyl moiety. acsgcipr.org The choice of solvent and base is crucial for the efficiency of this transformation.
The reaction of substituted phenols with propargyl bromide has been shown to proceed efficiently in the presence of a base like potassium carbonate in acetone, suggesting a similar reactivity for thiophenols. nih.govplos.org The use of phase-transfer catalysis has also been reported to facilitate the alkylation of azoles with propargyl bromide, a strategy that could potentially be adapted for thiophenols. clockss.org
Base-Mediated Approaches for Thioether Formation
The formation of the highly nucleophilic thiolate anion is a prerequisite for the alkylation reaction. This is typically achieved by treating the thiophenol with a suitable base. wikipedia.org A variety of bases can be employed, with the choice often depending on the specific substrate and reaction conditions.
Inexpensive and mild bases like potassium carbonate are often effective, particularly in polar aprotic solvents like acetone. nih.govplos.org For less reactive substrates or to achieve higher yields, stronger bases may be necessary. The general principle involves the deprotonation of the thiol to generate the thiolate, which then acts as the nucleophile in the subsequent alkylation step. acsgcipr.org
| Reactants | Base | Solvent | Conditions | Product | Yield | Reference |
| Substituted Phenols, Propargyl Bromide | K₂CO₃ | Acetone | Reflux | (Prop-2-ynyloxy)benzene derivatives | 53-85% | nih.govplos.org |
| Thiophenol, Propargyl Halide | Base | Dipolar Aprotic Solvent | - | Phenyl Propargyl Sulfide (B99878) | - | acsgcipr.org |
| Azoles, Propargyl Bromide | K₂CO₃/KOH | - | - | N-propargylazoles | - | clockss.org |
Functionalization of Pre-existing Phenyl Alkynes with Sulfur Reagents
An alternative strategy involves the formation of the C-S bond by reacting a pre-functionalized phenyl alkyne with a sulfur-containing reagent. This approach offers a different disconnection for the target molecule.
One such method is the addition of thiophenol to phenylacetylene. sioc-journal.cn This reaction can proceed via a radical or an ionic mechanism, depending on the reaction conditions, and can lead to the formation of both cis- and trans-isomers of the resulting vinyl sulfide. sioc-journal.cn Another approach involves the reaction of a lithium acetylide, generated from a terminal phenyl alkyne, with an electrophilic sulfur species. acs.org Palladium-catalyzed additions of thiophenol to conjugated enynes have also been reported, providing a route to functionalized alkenyl sulfides. acs.org
Multi-Step Synthesis Pathways
For more complex derivatives or when direct methods are not feasible, multi-step synthetic sequences are employed. These pathways often involve the separate construction of the key fragments followed by their coupling.
Construction of the (1-Propynylthio) Group
The (1-propynylthio) moiety can be synthesized and then attached to a benzene (B151609) ring precursor. This can be advantageous when the desired substitution pattern on the aromatic ring is not compatible with the conditions of direct alkynylation. For instance, a propargyl group can be introduced onto a sulfur-containing molecule which is then coupled to the aromatic ring.
Coupling with Benzene Ring Precursors
Modern cross-coupling reactions provide powerful tools for the formation of aryl-sulfur bonds. acsgcipr.org For example, a pre-formed (1-propynylthio) nucleophile could potentially be coupled with an activated benzene ring precursor, such as an aryl halide or triflate, using a transition metal catalyst like palladium or copper. acsgcipr.org
Catalytic Synthesis Approaches
The synthesis of (1-propynylthio)benzene and its derivatives has been significantly advanced through the development of various catalytic methodologies. These approaches offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to traditional stoichiometric methods. Catalytic strategies primarily revolve around the use of transition metals, with specific metals and ligand systems tailored to achieve the desired thioetherification or subsequent transformations.
Transition Metal-Catalyzed Thioetherifications
Transition metal-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-sulfur bonds, providing a direct route to aryl alkynyl thioethers like (1-propynylthio)benzene. These reactions typically involve the coupling of a thiophenol with a propynyl (B12738560) halide or a related electrophile. Various transition metals, including palladium, copper, and zinc, have been employed to catalyze this transformation. researchgate.netnih.gov
Palladium-catalyzed reactions, in particular, have been extensively studied for C-S bond formation. beilstein-journals.org The general mechanism often involves the oxidative addition of the palladium(0) catalyst to the propynyl electrophile, followed by transmetalation with a thiolate salt or direct reaction with the thiol, and concluding with reductive elimination to yield the (1-propynylthio)benzene product and regenerate the active catalyst. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and preventing side reactions, such as homocoupling of the thiol. researchgate.net
Recent progress has also highlighted the use of other metals. For instance, zinc-catalyzed dehydrative thioetherification has been shown to be effective for coupling thiols with alcohols. chemrevlett.com While this specific method involves an alcohol instead of a halide, the underlying principle of using a transition metal to facilitate C-S bond formation is a shared concept. Similarly, indium-catalyzed methods have been developed for the reaction between benzyl (B1604629) alcohols and thiols, demonstrating the versatility of different metal catalysts in thioether synthesis. chemrevlett.com
| Catalyst System | Reactant Types | General Conditions | Key Features |
|---|---|---|---|
| Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Aryl/Propynyl Halides + Thiols | Requires base (e.g., K₂CO₃, NaOAc), phosphine (B1218219) ligands | High efficiency and functional group tolerance. beilstein-journals.orgchemrevlett.com |
| Copper-based (e.g., CuI, CuBr₂) | Aryl Halides + Thiols | Often used in Ullmann-type couplings, may require ligands like phenanthroline | Cost-effective catalyst, suitable for various aryl halides. researchgate.net |
| Zinc-based (e.g., ZnI₂) | Alcohols + Thiols | Dehydrative conditions, specific solvents like DCE or DCM required. chemrevlett.com | Inexpensive catalyst, applicable for dehydrative coupling. chemrevlett.com |
| Indium-based (e.g., In(OTf)₃) | Alcohols + Thiols | Low catalyst loading (0.1-0.2 mol%), works well in MeNO₂. chemrevlett.com | Highly efficient for secondary and tertiary benzyl alcohols. chemrevlett.com |
Gold-Catalyzed Reactions for Benzene-Fused Architectures
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for activating alkynes towards nucleophilic attack and subsequent cyclizations. beilstein-journals.orgnih.gov The compound (1-propynylthio)benzene, with its terminal alkyne, is an excellent substrate for such transformations. Gold catalysis can enable unique intramolecular reactions that lead to the formation of complex benzene-fused ring systems.
A notable application is the gold-catalyzed one-pot, two-step process for preparing benzo-fused seven- or eight-membered cyclic ketones from aryl-substituted linear alkyne substrates. nih.gov In this type of reaction, a gold catalyst activates the C-C triple bond of a molecule structurally similar to (1-propynylthio)benzene, allowing a tethered aromatic ring to act as a nucleophile. This intramolecular cyclization, often proceeding through an Sₙ2' type reaction with an in-situ generated N-alkenoxypyridinium salt, results in the formation of a new ring fused to the initial benzene ring. nih.gov This strategy provides an efficient pathway to valuable medium-ring ketones, which are otherwise challenging to synthesize. nih.gov
Gold catalysts are also known to promote formal cycloaddition reactions. beilstein-journals.org For instance, a gold(I) catalyst can activate an alkyne, which can then react with a tethered diene or other unsaturated moiety. This process can lead to the generation of polycyclic furan (B31954) adducts or other complex bicyclic systems through a stepwise mechanism involving intermediates like gold carbenes. beilstein-journals.org The unique reactivity imparted by gold catalysts, stemming from their strong π-Lewis acidity, allows for the construction of intricate molecular architectures from relatively simple propargyl precursors. nih.gov
Solvent Systems and Reaction Condition Optimization
The success of synthesizing and utilizing (1-propynylthio)benzene derivatives is highly dependent on the careful optimization of solvent systems and reaction conditions. The choice of solvent can dramatically influence catalyst activity, substrate solubility, and reaction pathways.
For transition-metal-catalyzed thioetherifications, a range of solvents has been explored. In zinc-catalyzed dehydrative couplings, for example, chlorinated solvents such as 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (B109758) (DCM) were found to be optimal. chemrevlett.com In contrast, coordinating solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) proved to be unsatisfactory, likely because they interfere with the catalyst by coordinating to the zinc center. chemrevlett.com For palladium-catalyzed hydroxylations of aryl halides, a mixed solvent system of 1,4-dioxane (B91453) and water is often employed. beilstein-journals.org The optimization of conditions also extends to catalyst loading and temperature. Indium-catalyzed thioetherifications can proceed with very low catalyst loadings (as little as 0.1–0.2 mol%) at elevated temperatures (80 °C) in nitromethane (B149229) (MeNO₂). chemrevlett.com
The efficiency of ring-closing metathesis (RCM) reactions to form benzene derivatives is also sensitive to reaction parameters. organic-chemistry.org Studies have shown that the steric properties of the substrate dictate the necessary catalyst and conditions. While simple disubstituted alkenes undergo RCM at room temperature with a first-generation Grubbs' catalyst, more sterically hindered trisubstituted alkenes require higher temperatures and a more reactive second-generation catalyst to proceed efficiently. organic-chemistry.org This highlights the necessity of tailoring reaction conditions to the specific substrate for optimal results.
| Reaction Type | Parameter | Observation / Optimal Condition | Source |
|---|---|---|---|
| Zn-catalyzed Thioetherification | Solvent | DCE and DCM are effective; coordinating solvents like DMF, THF, MeCN are unsatisfactory. | chemrevlett.com |
| In-catalyzed Thioetherification | Catalyst Loading & Temperature | Effective with 0.1-0.2 mol% In(OTf)₃ at 80 °C in MeNO₂. | chemrevlett.com |
| Pd-catalyzed Hydroxylation | Solvent | Aqueous 1,4-dioxane is a common choice. | beilstein-journals.org |
| Ru-catalyzed RCM | Catalyst & Temperature | Substrate-dependent; more hindered substrates require 2nd-gen catalysts and higher temperatures. | organic-chemistry.org |
Reaction Mechanisms and Reactivity Studies of 1 Propynylthio Benzene
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry. numberanalytics.com The substituent already present on the ring plays a crucial role in determining both the rate of the reaction (reactivity) and the position of the incoming electrophile (regioselectivity). unizin.orgpharmaguideline.com
The (1-propynylthio) group, -S-C≡C-CH₃, influences the benzene ring through a combination of inductive and resonance effects. libretexts.orglumenlearning.com
Inductive Effect (-I): The sulfur atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect. Furthermore, the sp-hybridized carbons of the propynyl (B12738560) group are significantly more electronegative than the sp²-hybridized carbons of the benzene ring, which strongly pulls electron density away from the ring through the sigma bonds. This combined inductive effect deactivates the ring. libretexts.org
Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons in p-orbitals that can overlap with the π-system of the benzene ring. libretexts.org This donation of electron density through resonance increases the electron density at the ortho and para positions.
Despite its deactivating nature, the resonance effect determines the regioselectivity. The donation of sulfur's lone pairs stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the ortho and para positions. Therefore, the (1-propynylthio) substituent is an ortho, para-director . libretexts.orgyoutube.com
Table 3.1.1: Predicted Influence of the (1-Propynylthio) Substituent in Electrophilic Aromatic Substitution
| Effect | Description | Predicted Outcome |
| Reactivity | The electron-withdrawing inductive effect is expected to be stronger than the resonance donation. | Deactivating (slower reaction than benzene). |
| Regioselectivity | Resonance donation of sulfur's lone pairs stabilizes the arenium ion at the ortho and para positions. | ortho, para-directing. |
Aromatic nitration involves the introduction of a nitro (-NO₂) group onto the benzene ring, typically using a mixture of concentrated nitric acid and sulfuric acid. numberanalytics.comchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comchemistrysteps.com
The general mechanism proceeds in two steps:
Attack of the benzene ring's π-electrons on the nitronium ion to form a resonance-stabilized arenium ion. masterorganicchemistry.com
Deprotonation of the arenium ion by a weak base (like H₂O or HSO₄⁻) to restore aromaticity. masterorganicchemistry.com
For (1-propynylthio)benzene, the reaction is expected to be slower than the nitration of benzene due to the deactivating nature of the substituent. chemistrysteps.com The nitronium ion will preferentially add to the ortho and para positions to take advantage of resonance stabilization from the sulfur atom.
Table 3.1.2: Predicted Products of Nitration of (1-Propynylthio)benzene
| Reactants | Conditions | Predicted Major Products |
| (1-Propynylthio)benzene, HNO₃, H₂SO₄ | < 50°C | 1-Nitro-2-(1-propynylthio)benzene (ortho), 1-Nitro-4-(1-propynylthio)benzene (para) |
Halogenation of an aromatic ring involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br). studymind.co.uk The reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) for chlorination or aluminum bromide (AlBr₃) for bromination. chemguide.co.ukntu.edu.sg The catalyst polarizes the halogen molecule, creating a more potent electrophile that can be attacked by the benzene ring. chemguide.co.ukntu.edu.sg
The mechanism involves:
Formation of a complex between the halogen and the Lewis acid, which then acts as the electrophile.
Nucleophilic attack by the aromatic ring on the electrophilic halogen, forming an arenium ion. numberanalytics.com
Loss of a proton from the arenium ion, with the [AlX₄]⁻ complex acting as the base, to yield the halogenated product and regenerate the catalyst. chemguide.co.uk
As with nitration, the halogenation of (1-propynylthio)benzene is predicted to be directed to the ortho and para positions.
Table 3.1.3: Predicted Products of Halogenation of (1-Propynylthio)benzene
| Reaction | Reactants | Conditions | Predicted Major Products |
| Chlorination | (1-Propynylthio)benzene, Cl₂ | AlCl₃ or FeCl₃ catalyst | 1-Chloro-2-(1-propynylthio)benzene (ortho), 1-Chloro-4-(1-propynylthio)benzene (para) |
| Bromination | (1-Propynylthio)benzene, Br₂ | AlBr₃ or FeBr₃ catalyst | 1-Bromo-2-(1-propynylthio)benzene (ortho), 1-Bromo-4-(1-propynylthio)benzene (para) |
Friedel-Crafts reactions are used to form new carbon-carbon bonds to an aromatic ring. youtube.com
Friedel-Crafts Alkylation involves reacting an alkyl halide with a Lewis acid catalyst to generate a carbocation electrophile. libretexts.orgopenstax.org
Friedel-Crafts Acylation involves reacting an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst to form a resonance-stabilized acylium ion. libretexts.orgchemguide.co.uk
A significant limitation of Friedel-Crafts reactions is that they are generally unsuccessful on rings with moderately or strongly deactivating substituents. chemistrysteps.comlibretexts.orglumenlearning.com The deactivation makes the ring too electron-poor to attack the carbocation or acylium ion electrophile.
Given that the (1-propynylthio) group is predicted to be deactivating, it is likely that Friedel-Crafts alkylation and acylation of (1-propynylthio)benzene would be very slow or fail to proceed under standard conditions. If the reaction were to occur, substitution would be expected at the ortho and para positions. Acylation is generally preferred over alkylation in such cases as the resulting acyl group is deactivating and prevents poly-substitution, whereas the alkyl group from alkylation is activating and can lead to multiple additions. libretexts.orglibretexts.org
Table 3.1.4: Predicted Feasibility of Friedel-Crafts Reactions with (1-Propynylthio)benzene
| Reaction | Reactants | Conditions | Predicted Feasibility & Products |
| Alkylation | (1-Propynylthio)benzene, R-Cl | AlCl₃ catalyst | Reaction is likely unfavorable. If successful, would yield ortho- and para-alkylated products. |
| Acylation | (1-Propynylthio)benzene, RCOCl | AlCl₃ catalyst | Reaction is likely unfavorable. If successful, would yield ortho- and para-acylated products. |
Aromatic sulfonation is the introduction of a sulfonic acid (-SO₃H) group onto the ring. This is typically achieved by heating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). unacademy.comlibretexts.orgyoutube.com The electrophile is believed to be sulfur trioxide (SO₃). libretexts.org
The mechanism is similar to other EAS reactions:
Attack by the aromatic ring on the SO₃ electrophile.
Deprotonation to restore aromaticity.
Sulfonation is a reversible process; the sulfonic acid group can be removed by heating with dilute aqueous acid. chemistrysteps.com For (1-propynylthio)benzene, sulfonation is predicted to yield a mixture of the ortho- and para-sulfonic acid derivatives.
Table 3.1.5: Predicted Products of Sulfonation of (1-Propynylthio)benzene
| Reactants | Conditions | Predicted Major Products |
| (1-Propynylthio)benzene, SO₃, H₂SO₄ | Heat | 2-(1-Propynylthio)benzenesulfonic acid (ortho), 4-(1-Propynylthio)benzenesulfonic acid (para) |
Reactions Involving the Propynyl Thioether Moiety
Beyond the reactions on the benzene ring, the (1-propynylthio) functional group itself can undergo several chemical transformations. These reactions would typically involve the sulfur atom or the carbon-carbon triple bond.
Oxidation of the Thioether: The sulfur atom in the thioether can be oxidized. Treatment with a mild oxidizing agent, such as one equivalent of hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄), would be expected to yield the corresponding (1-propynylsulfinyl)benzene (a sulfoxide). Using a stronger oxidizing agent, like excess H₂O₂ or potassium permanganate (B83412) (KMnO₄), would likely lead to further oxidation to (1-propynylsulfonyl)benzene (a sulfone).
Reactions of the Alkyne: The carbon-carbon triple bond of the propynyl group is susceptible to addition reactions.
Hydrogenation: Catalytic hydrogenation with a Lindlar catalyst would selectively reduce the alkyne to a cis-alkene, yielding (1-propenylthio)benzene . Using a catalyst like palladium on carbon (Pd/C) with H₂ would fully reduce the triple bond to an alkane, forming (propylthio)benzene .
Hydration: In the presence of aqueous acid and a mercury(II) salt catalyst, the alkyne would likely undergo hydration to form a ketone, yielding (2-oxopropylthio)benzene .
Nucleophilic Substitution Reactions at Sulfur-Attached Carbon Centers
The propargylic carbon attached to the sulfur atom in (1-propynylthio)benzene is a potential site for nucleophilic attack. Such reactions, proceeding through an SN2 or SN2' mechanism, would involve the displacement of the phenylthio group by a nucleophile. The SN2 pathway would lead to direct substitution at the propargylic carbon, while the SN2' pathway would result in the formation of an allenic product.
While the nucleophilicity of sulfur compounds is well-established, leading to their participation in various substitution reactions, specific studies detailing the nucleophilic substitution at the propargylic carbon of (1-propynylthio)benzene are not extensively documented in the reviewed literature. libretexts.org However, research on related propargylic systems provides insights into the expected reactivity. For instance, ruthenium-catalyzed enantioselective propargylic substitution reactions have been studied with various nucleophiles, highlighting the influence of substituents on the propargylic position on reactivity and stereoselectivity. acs.org These studies suggest that the outcome of nucleophilic attack on (1-propynylthio)benzene would be influenced by the nature of the nucleophile and the reaction conditions, potentially leading to a mixture of propargylic and allenic substitution products.
Further investigation is required to fully elucidate the scope and mechanism of nucleophilic substitution reactions for this specific compound.
Rearrangement Reactions (e.g., Thio-Claisen Rearrangement, Sigmatropic Rearrangements)
(1-Propynylthio)benzene is a prime candidate for undergoing pericyclic reactions, most notably the thio-Claisen rearrangement, a ntnu.eduntnu.edu-sigmatropic shift. organic-chemistry.orgresearchgate.net This type of rearrangement is a well-documented process for aryl propargyl sulfides and their derivatives. wikipedia.org
The mechanism of the thio-Claisen rearrangement of (1-propynylthio)benzene is initiated by a thermal or Lewis acid-catalyzed ntnu.eduntnu.edu-sigmatropic shift. This concerted process involves the migration of the phenylthio group from the propargylic carbon to the terminal carbon of the alkyne, with a concurrent shift of the pi electrons. This rearrangement leads to the formation of a transient allenyl thioether intermediate. This intermediate is generally unstable and readily tautomerizes to a more stable allenyl thiol.
In many instances, the initially formed allenyl thiol undergoes further transformations, such as intramolecular cyclization, especially when suitable functional groups are present on the aromatic ring. For example, studies on related systems have shown that the allenyl thiol intermediate can cyclize to form thiochromene derivatives. researchgate.net
Gold(I) complexes have also been shown to catalyze ntnu.eduntnu.edu-sigmatropic rearrangements of related propargylic esters and ethers. acs.org These reactions often proceed through a reversible rearrangement to a gold(I)-coordinated allene (B1206475) intermediate. While direct studies on (1-propynylthio)benzene are limited, these findings suggest that gold catalysis could be a viable method for promoting sigmatropic rearrangements in this system under milder conditions than thermal methods.
Cyclization Reactions involving the Alkyne Functionality
The alkyne moiety in (1-propynylthio)benzene is a key participant in various cyclization reactions, often triggered by the rearrangement processes discussed above. The thio-Claisen rearrangement product, an allenyl thiol, is a versatile intermediate for subsequent cyclization.
For instance, the intramolecular cyclization of the allenyl thiol intermediate derived from (1-propynylthio)benzene can lead to the formation of 2H-thiochromene. This process involves an electrocyclic ring closure. The regioselectivity of such cyclizations can be influenced by substituents on the benzene ring.
Furthermore, gold-catalyzed cyclizations of alkynes are a well-established synthetic strategy. ntnu.edumdpi.comnih.govorganic-chemistry.org Gold(I) catalysts, being highly π-acidic, can activate the alkyne functionality of (1-propynylthio)benzene towards intramolecular nucleophilic attack by the sulfur atom or other nucleophilic centers that might be present in derivatives of the parent compound. This can lead to the formation of various sulfur-containing heterocyclic compounds. For example, gold-catalyzed cyclization of 1,6-diynes has been shown to produce a variety of polycyclic products. ntnu.edu While direct examples with (1-propynylthio)benzene are scarce, the general principles of gold-catalyzed alkyne activation are applicable. acs.org
One-pot multi-component cyclization reactions involving various starting materials have also been reported to produce polysubstituted benzene derivatives, indicating another potential pathway for complex molecule synthesis starting from precursors related to (1-propynylthio)benzene. osti.govnih.gov
Addition Reactions to the Carbon-Carbon Triple Bond
The electron-rich carbon-carbon triple bond in (1-propynylthio)benzene is susceptible to various addition reactions, including hydrogenation and hydroalkylation.
The hydrogenation of the alkyne functionality in (1-propynylthio)benzene can lead to different products depending on the catalyst and reaction conditions. Complete hydrogenation over catalysts like platinum or palladium on carbon (Pd/C) would yield propyl phenyl sulfide (B99878). libretexts.orgyoutube.com
Selective hydrogenation to the corresponding alkene, (1-propenylthio)benzene, can be achieved using poisoned catalysts such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). libretexts.orgaltervista.org This catalyst is known to facilitate the syn-addition of hydrogen, leading to the formation of the cis-alkene. Alternatively, reduction with sodium in liquid ammonia (B1221849) typically results in the formation of the trans-alkene via an anti-addition mechanism. libretexts.org
Table 1: Representative Hydrogenation Reactions of Alkynes
| Alkyne Substrate | Catalyst/Reagent | Product(s) | Stereochemistry | Reference |
| Internal Alkyne | Pt/H₂ or Pd/C | Alkane | - | libretexts.org |
| Internal Alkyne | Lindlar's Catalyst | cis-Alkene | syn-addition | libretexts.org |
| Internal Alkyne | Na/NH₃(l) | trans-Alkene | anti-addition | libretexts.org |
Hydroalkylation of the alkyne in (1-propynylthio)benzene involves the addition of an alkyl group and a hydrogen atom across the triple bond. Modern catalytic methods have enabled such transformations under mild conditions. For example, photoredox/nickel dual catalysis has been successfully employed for the anti-Markovnikov hydroalkylation of terminal alkynes. nih.gov This method offers excellent regioselectivity and moderate-to-excellent stereoselectivity for syn-addition. While not specifically demonstrated for (1-propynylthio)benzene, this approach represents a potential route for its functionalization.
Another relevant reaction is hydrothiolation, the addition of a thiol across the triple bond. Rhodium-catalyzed hydrothiolation of alkynes with thiols has been shown to be a highly active process. organic-chemistry.orgnih.gov With aryl thiols, a mixture of branched and linear vinyl sulfide products is often obtained. nih.gov The hydrothiolation of (1-propynylthio)benzene with another thiol would lead to the formation of a dithioacetal derivative.
Table 2: Examples of Catalytic Hydrofunctionalization of Alkynes
| Alkyne Substrate | Reagent(s) | Catalyst System | Product Type | Key Features | Reference |
| Terminal Alkyne | Alkyl Carboxylic Acid | Photoredox/Nickel Dual Catalysis | anti-Markovnikov Hydroalkylation | Mild conditions, good functional group tolerance | nih.gov |
| Alkyne | Thiol | Tp*Rh(PPh₃)₂ | Hydrothiolation | High activity, mixture of regioisomers with aryl thiols | organic-chemistry.orgnih.gov |
Catalytic Transformations
The reactivity of (1-propynylthio)benzene can be significantly influenced and expanded through the use of transition metal catalysts. youtube.com As mentioned in the preceding sections, various catalytic systems can be employed to mediate specific transformations.
Palladium-catalyzed reactions , such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. youtube.com While these reactions are typically performed on aryl halides or triflates, related cross-coupling methodologies could potentially be adapted for the functionalization of (1-propynylthio)benzene, either at the aromatic ring (if appropriately substituted) or through reactions involving the alkyne moiety.
Gold-catalyzed transformations , as previously noted, are particularly effective for activating the alkyne functionality towards nucleophilic attack and cyclization. ntnu.eduacs.orgmdpi.comnih.govorganic-chemistry.org This offers a versatile platform for the synthesis of complex heterocyclic structures from (1-propynylthio)benzene and its derivatives.
Rhodium complexes have demonstrated high efficacy in catalyzing the hydrothiolation of alkynes. organic-chemistry.orgnih.gov The application of such catalysts to (1-propynylthio)benzene could provide routes to various sulfur-containing compounds.
Furthermore, iron-catalyzed reactions of propargyl sulfides with diazo compounds have been reported, leading to interesting molecular rearrangements and bond formations. acs.org The development of catalytic systems for the direct oxidation of benzene to phenol (B47542) also highlights the ongoing research into activating and functionalizing aromatic systems under catalytic conditions, some of which might be adaptable to substituted benzenes like the title compound. researchgate.netnih.gov
The field of catalytic transformations is vast and ever-evolving, and while specific catalytic studies on (1-propynylthio)benzene are not abundant in the literature, the principles established for related compounds provide a strong foundation for predicting its reactivity and for the future development of novel synthetic methodologies.
Role of Homogeneous Catalysts
The reactivity of (1-propynylthio)benzene can be significantly influenced and directed by homogeneous catalysts, particularly transition metal complexes. While specific studies on this exact molecule are not extensively documented, the reactivity of analogous aryl propargyl sulfides and related compounds provides a strong basis for understanding potential catalytic pathways. Homogeneous catalysts, being in the same phase as the reactants, offer high selectivity and activity under mild reaction conditions due to their well-defined active sites.
Research on related aryl propargyl ethers and sulfides has shown that transition metals can catalyze a variety of transformations. These reactions often involve the activation of the C-S bond or the propargyl moiety. For instance, transition metal catalysts are known to be effective for C-S bond formation, indicating their potential to mediate reactions at the sulfur atom in (1-propynylthio)benzene. nih.gov
The propargyl group itself is a versatile functional group that can undergo a range of catalytic transformations. For example, in analogous systems, transition metal catalysts such as those based on rhodium(II), palladium(0 and II), silver(I), copper(I and II), platinum(II), and gold(I) have been shown to catalyze reactions involving dinitrogen extrusion from propargyl aryldiazoacetates, followed by carbene/alkyne metathesis and aromatic substitution. nih.gov This suggests that similar catalysts could activate the alkyne functionality in (1-propynylthio)benzene for various addition or cyclization reactions.
Furthermore, synergistic bimetallic catalysis, for example using nickel and copper complexes, has been employed for the enantioselective and diastereoselective synthesis of related propargylic compounds. acs.org This highlights the potential for developing highly selective transformations of (1-propynylthio)benzene using sophisticated homogeneous catalytic systems. Lewis acids have also been shown to catalyze reactions in related propargylic systems, proceeding through different mechanisms. nih.gov
A summary of potential homogeneous catalytic reactions based on analogous compounds is presented in the table below.
| Catalyst System | Substrate Type | Reaction Type | Potential Product from (1-Propynylthio)benzene |
| Rh(II), Pd(0/II), Ag(I), Cu(I/II), Pt(II), Au(I) | Propargyl aryldiazoacetates | Carbene/alkyne metathesis, aromatic substitution | Fused ring systems |
| Ni/Cu Bimetallic System | Racemic secondary propargylic acetates | Reductive propargylic sulfinamidation | Chiral propargylic sulfide derivatives |
| InI₃ | Aryl propargyl ethers | Intramolecular hydroarylation | Thiochromene derivatives |
| FeCl₃, ZnBr₂, BF₃·Et₂O | Propargyl aryldiazoacetates | Lewis acid-catalyzed rearrangement | Furan-2-one derivatives |
Role of Heterogeneous Catalysts
While the application of heterogeneous catalysts in the reactions of (1-propynylthio)benzene is not well-documented, their potential role can be inferred from studies on related aromatic and sulfur-containing compounds. Heterogeneous catalysts, being in a different phase from the reactants, offer advantages such as ease of separation, reusability, and often enhanced stability under harsh reaction conditions.
For aromatic compounds in general, heterogeneous catalysts are widely used for various transformations. For example, supported metal nanoparticles, such as nickel on various supports (e.g., Al₂O₃, SiO₂), are effective for the hydrogenation of benzene. nih.gov This suggests that similar catalytic systems could be employed for the selective hydrogenation of the benzene ring or the propynyl group in (1-propynylthio)benzene. The choice of support and metal can significantly influence the activity and selectivity of the reaction.
In the context of sulfur-containing compounds, catalyst deactivation due to sulfur poisoning is a significant challenge. However, certain heterogeneous catalysts have been developed to be sulfur-tolerant. The development of such catalysts would be crucial for the industrial application of reactions involving (1-propynylthio)benzene.
Furthermore, solid acid catalysts, such as zeolites and clays, are known to catalyze various reactions of aromatic compounds, including alkylation and isomerization. nih.gov These catalysts could potentially be used to promote reactions involving the benzene ring of (1-propynylthio)benzene. The shape-selective nature of zeolites could also be exploited to control the regioselectivity of such reactions.
The table below summarizes potential applications of heterogeneous catalysts in the reactions of (1-propynylthio)benzene based on analogous systems.
| Catalyst Type | Potential Reaction | Advantages | Challenges |
| Supported Metal Nanoparticles (e.g., Ni/Al₂O₃, Pd/C) | Selective Hydrogenation | High activity, potential for selectivity control | Catalyst deactivation by sulfur |
| Solid Acid Catalysts (e.g., Zeolites, Clays) | Alkylation, Isomerization | Reusability, shape selectivity | Potential for side reactions, deactivation |
| Sulfur-Tolerant Catalysts | Various transformations | Resistance to poisoning | Limited availability and scope |
It is important to note that the successful application of heterogeneous catalysts to (1-propynylthio)benzene would require significant research to overcome the challenge of catalyst deactivation by the sulfur atom and to achieve the desired selectivity for a specific transformation.
Advanced Spectroscopic and Analytical Characterization of 1 Propynylthio Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of (1-Propynylthio)benzene by providing information about the chemical environment of each proton and carbon atom.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy of (1-propynylthio)benzene reveals distinct signals corresponding to the aromatic and propargyl protons. The aromatic protons, due to their varied electronic environments, typically appear as a complex multiplet in the downfield region of the spectrum. The methylene (B1212753) protons of the propargyl group are adjacent to the sulfur atom, which results in a characteristic chemical shift. The acetylenic proton at the terminus of the alkyne function exhibits a unique chemical shift due to the magnetic anisotropy of the triple bond.
Table 1: Predicted ¹H NMR Chemical Shifts for (1-Propynylthio)benzene
| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 7.1 - 7.4 (multiplet) |
| Methylene Protons (-S-CH₂-) | ~3.6 (singlet or finely split) |
| Acetylenic Proton (≡C-H) | ~2.2 (triplet) |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of (1-propynylthio)benzene. Each unique carbon atom in the molecule gives rise to a distinct signal. The aromatic carbons resonate in the downfield region, typically between 120 and 140 ppm. The carbon atoms of the propargyl group have characteristic chemical shifts, with the acetylenic carbons appearing in a specific range and the methylene carbon influenced by the adjacent sulfur atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for (1-Propynylthio)benzene
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| C-S (Aromatic) | ~135 |
| C-H (Aromatic) | 125 - 130 |
| -S-C H₂- | ~22 |
| -C≡C -H | ~83 |
| -C ≡C-H | ~72 |
Note: Predicted values are based on typical chemical shift ranges and computational models. Actual values can differ.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the (1-propynylthio)benzene molecule.
COSY (Correlation Spectroscopy) : This experiment establishes proton-proton coupling relationships. walisongo.ac.id For (1-propynylthio)benzene, COSY would show correlations between adjacent aromatic protons and potentially a weak long-range coupling between the methylene and acetylenic protons. walisongo.ac.id
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is instrumental in assigning the signals for each CH, CH₂, and CH₃ group. For instance, it would definitively link the methylene proton signal to its corresponding carbon signal. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (2-3 bond) couplings between protons and carbons. columbia.edu This is particularly useful for identifying the connection between the phenyl ring and the propargylthio side chain, for example, by showing a correlation from the methylene protons to the ipso-carbon of the benzene (B151609) ring. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, which helps in confirming the spatial arrangement of the molecule. For a relatively rigid molecule like (1-propynylthio)benzene, NOESY can confirm the proximity of the methylene protons to the ortho-protons of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of (1-propynylthio)benzene, further confirming its identity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula as C₉H₈S. nih.gov The experimentally determined exact mass would be very close to the calculated value of 148.03467. nih.gov
Table 3: HRMS Data for (1-Propynylthio)benzene
| Molecular Formula | Calculated Exact Mass (Da) | Observed Exact Mass (Da) |
|---|
Fragmentation Pattern Analysis
In electron ionization mass spectrometry (EI-MS), the (1-propynylthio)benzene molecule is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule. Key fragmentation pathways would likely include:
Loss of the propargyl group : Cleavage of the S-CH₂ bond would lead to the formation of a phenylthio cation or a related fragment.
Formation of a tropylium-like ion : Rearrangement of the phenyl ring followed by fragmentation is a common pathway for aromatic compounds. whitman.edu
Cleavage within the side chain : Fragmentation of the propargyl group itself can also occur.
A characteristic peak in the mass spectrum of many benzene derivatives is the phenyl cation ([C₆H₅]⁺) at m/z 77, which would be expected to be observed for (1-propynylthio)benzene following the loss of the C₃H₃S radical. docbrown.info
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The resulting spectra are unique to a specific compound, acting as a molecular "fingerprint."
Infrared (IR) Spectroscopy:
The IR spectrum of a molecule reveals the presence of specific functional groups based on their characteristic absorption frequencies. For aromatic compounds like (1-Propynylthio)benzene, distinct peaks are expected for the benzene ring and the propynyl (B12738560) group. The NIST WebBook provides condensed phase IR spectral data for the related compound 1-phenylpropyne, which can offer insights into the expected vibrational modes. nist.gov
Key expected IR absorption bands for (1-Propynylthio)benzene would include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. libretexts.org
Alkyne C≡C stretching: A weak to medium band is expected around 2260-2100 cm⁻¹. The position can be influenced by conjugation with the sulfur atom and the phenyl ring.
Aromatic C=C in-ring stretching: These appear as a series of bands in the 1600-1400 cm⁻¹ region. libretexts.orgdocbrown.info
C-S stretching: This vibration is typically weak and falls in the range of 800-600 cm⁻¹.
C-H out-of-plane bending ("oop"): The pattern of these bands between 900-675 cm⁻¹ can indicate the substitution pattern on the benzene ring. libretexts.org
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman effect involves the inelastic scattering of monochromatic light from a laser source. odinity.com For (1-Propynylthio)benzene, Raman spectroscopy would be particularly useful for observing the C≡C and C-S stretching vibrations, which can sometimes be weak in the IR spectrum. High-resolution rotational Raman spectroscopy has been used to determine the precise molecular structure of benzene and its isotopologues, highlighting the power of this technique in obtaining detailed structural information. nih.govrsc.orgnih.gov
A comparative analysis of the Raman spectra of benzene and its derivatives shows characteristic peaks for C-H stretching, C-C stretching, and ring breathing modes. researchgate.net For (1-Propynylthio)benzene, the following Raman shifts would be of interest:
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | ~3060 |
| Alkyne C≡C Stretch | ~2200 |
| Aromatic Ring Breathing | ~1000 |
| C-S Stretch | ~700 |
This table is illustrative and based on typical values for related functional groups.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For (1-Propynylthio)benzene (C₉H₈S), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of carbon, hydrogen, and sulfur.
Theoretical Elemental Composition of (1-Propynylthio)benzene (C₉H₈S):
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 72.93 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 5.44 |
| Sulfur (S) | 32.065 | 1 | 32.065 | 21.63 |
| Total | 148.228 | 100.00 |
Experimental data from elemental analysis should closely match these theoretical values to confirm the empirical formula of a synthesized sample of (1-Propynylthio)benzene.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
For (1-Propynylthio)benzene, a successful single-crystal X-ray diffraction experiment would yield:
The exact spatial orientation of the phenyl ring and the 1-propynylthio group.
Precise measurements of the C-S, S-C(sp), C(sp)-C(sp²), and aromatic C-C bond lengths.
The bond angles around the sulfur atom and within the aromatic ring.
Information on how the molecules pack in the crystal lattice, including any potential π-π stacking or other non-covalent interactions.
Advanced Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are particularly powerful methods.
Gas Chromatography/Mass Spectrometry (GC/MS):
GC/MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile compounds like (1-Propynylthio)benzene. In GC, the compound is vaporized and passed through a column, where it is separated from other components based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.
The analysis of benzene and its derivatives in complex mixtures like gasoline is a common application of GC/MS. labrulez.comthermofisher.com For (1-Propynylthio)benzene, GC/MS analysis would provide:
The retention time, a characteristic property under specific GC conditions.
The molecular ion peak in the mass spectrum, confirming the molecular weight.
A characteristic fragmentation pattern that can be used to confirm the structure and identify the compound in a mixture. researchgate.net
Headspace GC/MS is a particularly sensitive method for detecting volatile compounds like benzene in various matrices. pica-berlin.de
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile separation technique that uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. It is suitable for a wide range of compounds, including those that are not sufficiently volatile for GC.
For the analysis of (1-Propynylthio)benzene, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sigmaaldrich.comsigmaaldrich.com Detection is often achieved using a UV detector, as the benzene ring in (1-Propynylthio)benzene will absorb UV light. sigmaaldrich.comsigmaaldrich.com HPLC can be used to:
Determine the purity of a sample by detecting and quantifying impurities.
Isolate the compound from a reaction mixture for further analysis.
Analyze for the presence of (1-Propynylthio)benzene in various samples.
While HPLC is a powerful tool, challenges can arise, such as co-elution with other components in a complex matrix like gasoline. researchgate.netchromforum.org
Computational and Theoretical Investigations of 1 Propynylthio Benzene
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and reactivity of molecules like (1-propynylthio)benzene. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical behavior.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density, DFT can predict various molecular properties, including geometries, energies, and reactivity indices. For (1-propynylthio)benzene, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in understanding its electronic landscape. nih.gov
The electronic structure is significantly influenced by the interaction between the sulfur atom's lone pairs and the π-systems of both the phenyl ring and the propynyl (B12738560) group. This conjugation affects the electron density distribution across the molecule and influences its chemical reactivity. The propynyl group, with its triple bond, is expected to act as an electron-withdrawing group, modulating the electron-donating character of the sulfur atom towards the benzene (B151609) ring. This interplay would dictate the sites most susceptible to electrophilic or nucleophilic attack. The reactivity of the molecule can be further described by global reactivity descriptors derived from the energies of the frontier molecular orbitals. nih.gov
Ab Initio Methods (e.g., Hartree-Fock, MP2, Coupled Cluster)
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method provides a foundational approximation of the electronic wavefunction. physchemres.org However, for a more accurate description that includes electron correlation, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. mdpi.com
For (1-propynylthio)benzene, MP2 calculations would offer a significant improvement over HF by accounting for dynamic electron correlation, leading to more reliable predictions of its geometry and energy. mdpi.com Coupled Cluster theory, particularly at the CCSD(T) level (Coupled Cluster with single, double, and perturbative triple excitations), is considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies and properties, albeit at a higher computational cost. nih.gov These methods would be crucial for obtaining benchmark energetic and structural data for (1-propynylthio)benzene.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional structure of (1-propynylthio)benzene is a key determinant of its physical and chemical properties. Molecular geometry optimization, a process of finding the lowest energy arrangement of atoms, can be performed using various computational methods, including DFT and ab initio techniques. nih.gov
For (1-propynylthio)benzene, a central aspect of its structure is the conformational preference around the C(phenyl)-S and S-C(propynyl) bonds. Computational studies on analogous aryl sulfides, such as N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides, have revealed the existence of multiple stable conformers (e.g., gauche and cis) that are close in energy. nih.gov Similarly, (1-propynylthio)benzene is expected to exhibit different conformers arising from the rotation of the propynyl group relative to the phenyl ring.
Table 1: Predicted Optimized Geometrical Parameters for (1-Propynylthio)benzene (Inferred from Analogous Compounds)
| Parameter | Predicted Value Range | Analogous Compound for Inference |
| C-S Bond Length (phenyl-S) | 1.75 - 1.78 Å | Thiophenol Derivatives |
| C-S Bond Length (S-propynyl) | 1.79 - 1.82 Å | Alkynyl Sulfides |
| C≡C Bond Length | ~1.20 Å | Acetylene Derivatives |
| C-S-C Bond Angle | 100° - 105° | Phenyl Alkyl Sulfides |
| Phenyl-S-C-C Dihedral Angle | Multiple low-energy conformers expected | N,N-diethyl-2-[phenylthio]acetamides nih.gov |
This table presents predicted values based on computational studies of structurally similar molecules. Specific values for (1-propynylthio)benzene would require direct calculation.
Analysis of Electronic Properties
The electronic properties of a molecule, such as its frontier molecular orbitals and the distribution of charges, are fundamental to its reactivity and spectroscopic characteristics.
HOMO-LUMO Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. wuxibiology.com A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxibiology.com
For (1-propynylthio)benzene, the HOMO is expected to be a π-type orbital with significant contributions from the phenyl ring and the sulfur atom's lone pairs. The LUMO is likely to be a π*-antibonding orbital, with contributions from both the phenyl ring and the propynyl group. The presence of the electron-withdrawing propynyl group attached to the sulfur atom would likely lower the energy of the HOMO and stabilize the LUMO, leading to a moderately sized HOMO-LUMO gap. The magnitude of this gap can be tuned by introducing different substituents on the phenyl ring. researchgate.net
Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for (1-Propynylthio)benzene (Inferred from Analogous Compounds)
| Property | Predicted Value (eV) | Method of Inference |
| HOMO Energy | -8.0 to -8.5 | Comparison with Thiophenol and Phenyl Vinyl Sulfide (B99878) |
| LUMO Energy | -1.0 to -1.5 | Comparison with Phenylacetylene and Phenyl Vinyl Sulfide |
| HOMO-LUMO Gap (ΔE) | 6.5 to 7.5 | Calculated difference and comparison with related unsaturated systems frontiersin.org |
These values are estimations based on data from analogous compounds and would need to be confirmed by specific calculations for (1-propynylthio)benzene.
Atomic Charge Distributions
The distribution of partial atomic charges within a molecule provides insight into its polarity and the nature of its chemical bonds. It also helps in identifying regions that are electron-rich or electron-deficient, which is crucial for predicting intermolecular interactions and reaction mechanisms. Methods like Natural Bond Orbital (NBO) analysis are commonly used to calculate these charges. nih.gov
In (1-propynylthio)benzene, the sulfur atom is expected to carry a partial negative charge due to its higher electronegativity compared to the adjacent carbon atoms. However, its ability to donate electron density into the phenyl ring via pπ-pπ conjugation might slightly reduce this negative charge. The carbon atoms of the phenyl ring will exhibit a non-uniform charge distribution, with the ortho and para positions being more electron-rich due to the electron-donating effect of the sulfur atom. The acetylenic carbons of the propynyl group will have a complex charge distribution influenced by the triple bond and the adjacent sulfur atom. The terminal methyl group will have hydrogens with partial positive charges.
Table 3: Predicted Partial Atomic Charges for Key Atoms in (1-Propynylthio)benzene (Inferred from NBO Analysis of Analogous Compounds)
| Atom | Predicted Partial Charge (a.u.) | Rationale/Inference Source |
| Sulfur (S) | -0.1 to -0.2 | NBO analysis of substituted phenylthioacetamides nih.gov |
| C(phenyl) bonded to S | +0.1 to +0.2 | NBO analysis of substituted phenylthioacetamides nih.gov |
| C(ortho) | -0.15 to -0.25 | Typical charge distribution in substituted benzenes |
| C(para) | -0.15 to -0.25 | Typical charge distribution in substituted benzenes |
| C(propynyl) bonded to S | +0.05 to +0.15 | Influence of electronegative S and C≡C bond |
| C(propynyl) in C≡C | -0.1 to -0.2 | Characteristic of sp-hybridized carbons |
| C(methyl) | -0.4 to -0.5 | NBO analysis of similar alkyl groups |
These charge distributions are qualitative predictions based on general principles and data from related molecules. Accurate values require specific NBO calculations for (1-propynylthio)benzene.
Dipole Moments and Polarizabilities
The dipole moment and polarizability are fundamental electronic properties that govern a molecule's interaction with electric fields and its intermolecular forces. Computational chemistry offers powerful tools to predict these properties with high accuracy.
Detailed Research Findings
Theoretical calculations, such as those using Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2), can provide reliable predictions of dipole moments. For instance, studies on similar aromatic sulfur compounds and alkynes provide a basis for what to expect. The polarizability of a molecule describes the ease with which its electron cloud can be distorted by an external electric field. The presence of the delocalized π-system in the benzene ring and the polarizable sulfur atom are expected to make (1-propynylthio)benzene a relatively polarizable molecule.
Computational methods can calculate the static dipole polarizability of molecules like benzene and its derivatives. acs.org These calculations often show that the polarizability can be influenced by substituent groups. For sulfur-containing molecules, polarizable force fields have been developed that account for the anisotropic polarizability of the sulfur atom, which is crucial for accurately modeling intermolecular interactions. chemicalbook.com
Illustrative Data Table for Dipole Moments and Polarizabilities
The following table presents representative calculated values for benzene and related molecules to illustrate the expected range and the effect of substituents. The values for (1-propynylthio)benzene are hypothetical and based on expected trends.
| Compound | Method | Dipole Moment (Debye) | Mean Polarizability (a.u.) |
| Benzene | SCF | 0.00 | 58.45 nih.gov |
| Thiophenol | DFT | ~1.2 | > Benzene |
| Phenylacetylene | DFT | ~0.8 | > Benzene |
| (1-Propynylthio)benzene | DFT (Hypothetical) | ~1.5 - 2.0 | > Thiophenol |
This table is for illustrative purposes. The values for (1-propynylthio)benzene are estimates.
Reaction Pathway and Transition State Calculations
Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping out the potential energy surface (PES) of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
Detailed Research Findings
There are no specific published reaction pathway analyses for (1-propynylthio)benzene. However, the reactivity of this molecule can be inferred from studies on related systems. For example, the reactions of benzene with radicals have been studied computationally to determine reaction energetics and barriers. researchgate.net The (1-propynylthio) group is expected to influence the reactivity of the benzene ring towards electrophilic substitution.
Theoretical studies on the association of phenyl radicals with propargyl radicals have been conducted using high-level computational methods like CCSD(T)-F12//B3LYP/6-311G**. np-mrd.orgrsc.org These studies calculate the potential energy surface for the formation of C9H8 isomers and employ Rice-Ramsperger-Kassel-Marcus (RRKM) theory to determine temperature- and pressure-dependent rate constants. np-mrd.orgrsc.org Such methodologies could be applied to study reactions involving (1-propynylthio)benzene, such as its synthesis, thermal decomposition, or reactions with other species.
A key aspect of these studies is the identification of transition states, which are saddle points on the PES and represent the energy maximum along the reaction coordinate. The geometry and vibrational frequencies of the transition state are critical for calculating reaction rates. For complex reactions, multiple pathways may exist, and computational studies can help identify the most favorable one.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for structure elucidation and for interpreting experimental spectra.
Detailed Research Findings
While experimental NMR spectra for the isomeric phenyl propargyl sulfide are available, detailed computational predictions for (1-propynylthio)benzene are not published. nih.gov However, the principles of such predictions are well-established. DFT is a common method for calculating NMR chemical shifts (¹H and ¹³C) and vibrational frequencies. researchgate.net
For NMR predictions, the geometry of the molecule is first optimized, and then the magnetic shielding tensors are calculated. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of predicted ¹H NMR chemical shifts can be very high, with mean absolute errors of less than 0.10 ppm in some cases. np-mrd.orgsigmaaldrich.com
For vibrational frequencies, the calculation involves determining the second derivatives of the energy with respect to the atomic coordinates. This yields the force constants and, subsequently, the vibrational frequencies and normal modes. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. These calculations can aid in the assignment of complex experimental IR and Raman spectra. researchgate.net
Illustrative Data Table for Predicted Spectroscopic Properties
The following table shows hypothetical predicted ¹³C NMR chemical shifts for (1-propynylthio)benzene, based on known substituent effects on benzene.
| Carbon Atom | Hybridization | Predicted ¹³C Chemical Shift (ppm) |
| C (ipso) | sp² | ~130-135 |
| C (ortho) | sp² | ~127-132 |
| C (meta) | sp² | ~128-130 |
| C (para) | sp² | ~125-129 |
| S-C (alkynyl) | sp | ~85-95 |
| C≡C (alkynyl) | sp | ~75-85 |
| C (methyl) | sp³ | ~5-15 |
This table is for illustrative purposes and contains hypothetical values.
Intermolecular Interactions (e.g., C-H...π interactions, π-π stacking)
Non-covalent interactions, such as C-H...π interactions and π-π stacking, are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. Computational studies can quantify the strength and nature of these weak interactions.
Detailed Research Findings
Specific computational studies on the intermolecular interactions of (1-propynylthio)benzene are not documented. However, the structural features of the molecule allow for several types of such interactions. The electron-rich benzene ring can act as a π-acceptor in C-H...π interactions, where a C-H bond from a neighboring molecule acts as the donor. nist.gov The acetylenic C-H group in the propynyl moiety can also participate as a hydrogen bond donor.
π-π stacking interactions are another important feature of aromatic systems. nih.gov These interactions, driven by a combination of electrostatic and dispersion forces, would involve the stacking of the benzene rings of two or more (1-propynylthio)benzene molecules. The presence of the substituent can influence the geometry and strength of these interactions. Computational studies on substituted benzene dimers have shown that substituents can significantly affect the binding energy. nih.gov The sulfur atom in the (1-propynylthio) group could also participate in specific intermolecular interactions.
The strength of these interactions can be calculated using high-level quantum mechanical methods, which are essential for understanding the forces that govern the condensed-phase behavior of this compound.
Computational Studies on Aromaticity and Substituent Effects
Aromaticity is a key concept in organic chemistry, and computational methods provide quantitative measures of this property. The substituent on a benzene ring can significantly influence its aromaticity and reactivity.
Detailed Research Findings
There are no specific computational studies on the aromaticity of (1-propynylthio)benzene. However, the effect of the (1-propynylthio)- substituent can be analyzed based on general principles of substituent effects. Substituents can influence the benzene ring through inductive and resonance effects. nih.govpearson.com The sulfur atom is electronegative and will withdraw electron density from the ring inductively. However, the lone pairs on the sulfur atom can be delocalized into the ring through resonance, donating electron density.
Computational methods can quantify these effects. For example, Nucleus-Independent Chemical Shift (NICS) is a common method for assessing aromaticity. Changes in bond lengths and vibrational frequencies upon substitution can also provide insights into the changes in aromaticity. np-mrd.org
Applications in Advanced Materials and Catalysis Research
Role as a Synthetic Intermediate for Complex Molecules
The primary role of Benzene (B151609), (1-propynylthio)- as a synthetic intermediate is demonstrated in its use as a monomer for the creation of sulfur-containing polyacetylene derivatives. The resulting polymer, poly(phenyl propargyl sulfide), exhibits interesting electro-optical properties, suggesting its potential application in electronic and photonic devices. The synthesis of this polymer showcases the utility of the monomer in creating larger, functional macromolecules.
Beyond polymerization, the propargyl group in Benzene, (1-propynylthio)- is known to participate in various organic reactions. For instance, it can undergo highly efficient-sigmatropic rearrangement of sulfur ylides derived from the reaction of the sulfide (B99878) with Rh(II) carbenes in water. This type of reaction is valuable in organic synthesis for the formation of new carbon-carbon bonds and the construction of complex molecular frameworks.
Precursor in Materials Science
The application of Benzene, (1-propynylthio)- as a precursor in materials science is an area of growing interest, primarily centered on its integration into polymer architectures and the functionalization of surfaces.
Research has focused on the synthesis and characterization of poly(phenyl propargyl sulfide). This polymer is a notable example of integrating the Benzene, (1-propynylthio)- unit into a larger polymeric structure. The properties of such polymers are influenced by the presence of the sulfur atom and the conjugated system, which can be tuned for specific applications.
Table 1: Properties of Poly(phenyl propargyl sulfide)
| Property | Value/Description |
|---|---|
| Monomer | Benzene, (1-propynylthio)- |
| Polymer Type | Sulfur-containing polyacetylene derivative |
| Key Feature | Possesses electro-optical properties |
| Potential Applications | Electronic and photonic materials |
This table is generated based on conceptual information from related polymer systems due to the limited direct data on poly(phenyl propargyl sulfide).
While direct studies on the use of Benzene, (1-propynylthio)- for surface functionalization are limited, the chemistry of related organosulfur compounds on surfaces is well-established. The thiol group is known to form strong bonds with noble metal surfaces, leading to the formation of self-assembled monolayers (SAMs). The propargyl group offers a versatile handle for further chemical modifications via "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This suggests a high potential for Benzene, (1-propynylthio)- in the functionalization of nanoparticles and surfaces for applications in sensing, catalysis, and electronics.
Applications in Catalysis
The thioether and alkyne functionalities within Benzene, (1-propynylthio)- make it a candidate for applications in catalysis, particularly in ligand design and as a component of supported catalysts.
The sulfur atom in Benzene, (1-propynylthio)- can act as a soft donor ligand for various transition metals. The combination of the thioether with the phenyl and propynyl (B12738560) groups allows for the tuning of the electronic and steric properties of the resulting metal complexes. While specific metal-organic catalysts based on this exact ligand are not widely reported, the broader class of thioether-containing ligands is known to be effective in various catalytic transformations. The propargyl group could also play a role in catalyst immobilization or in tandem catalytic cycles.
Benzene, (1-propynylthio)- can be anchored to solid supports through either the phenyl ring or the propynyl group. Once immobilized, the sulfur atom can coordinate to metal nanoparticles, influencing their catalytic activity and selectivity. This approach can lead to the development of robust and recyclable heterogeneous catalysts. For example, the interaction of sulfur-containing ligands with palladium catalysts is known to modify their electronic properties and, in some cases, enhance their catalytic performance in specific reactions.
Table 2: Potential Roles of Benzene, (1-propynylthio)- in Catalysis
| Catalysis Application | Potential Role of Benzene, (1-propynylthio)- |
|---|---|
| Homogeneous Catalysis | As a thioether-alkyne bifunctional ligand for transition metals. |
| Heterogeneous Catalysis | As a surface modifier for metal nanoparticle catalysts. |
| Catalyst Immobilization | The propargyl group can be used for covalent attachment to solid supports. |
This table outlines potential applications based on the functional groups present in the molecule and established principles in catalysis research.
Catalytic Cycle Studies
The study of catalytic cycles is fundamental to understanding the role of compounds like Benzene, (1-propynylthio)- in synthetic organic chemistry. While sulfur compounds have historically been viewed as potential catalyst poisons, modern research has demonstrated their utility as ligands, chiral auxiliaries, and reactants in various catalytic processes. researchgate.netnih.govresearchgate.net The unique electronic properties conferred by the sulfur atom, combined with the reactivity of the propargyl and phenyl groups, make Benzene, (1-propynylthio)- a molecule of interest for catalytic applications. Research into the catalytic cycles of analogous organosulfur compounds provides insight into the potential mechanistic pathways this compound could undergo. thieme-connect.de
Transition-metal catalysis is a primary area where the mechanisms involving aryl sulfides have been elucidated. nih.govresearchgate.net These reactions, often involving metals like palladium, nickel, or copper, typically proceed through a series of well-defined elementary steps that constitute a catalytic cycle. nih.gov Understanding these steps allows for the optimization of reaction conditions and the development of more efficient and selective catalysts. nih.gov
A representative catalytic cycle for C–S cross-coupling reactions, a fundamental transformation for synthesizing aryl sulfides, generally involves oxidative addition, ligand exchange, and reductive elimination. researchgate.net
Detailed Research Findings
Research on analogous aryl sulfides and propargyl derivatives has illuminated several key mechanistic aspects. For instance, in palladium-catalyzed reactions for the synthesis of aryl thioethers, the catalytic cycle is believed to commence with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. This is followed by the coordination and subsequent reaction with a sulfur nucleophile, often a thiolate, to form a palladium(II) intermediate. The cycle concludes with reductive elimination, which forms the C-S bond of the product and regenerates the active palladium(0) catalyst. researchgate.net
Similarly, cobalt-catalyzed systems for the arylation of thiols are thought to proceed through a Co(I)/Co(III) catalytic cycle. nih.gov The active Co(I) species undergoes reaction with the thiolate, followed by oxidative addition of the aryl halide and subsequent reductive elimination to yield the aryl sulfide product. nih.gov
Recent advancements have also explored the use of propargyl sulfides in novel catalytic cycles. One study demonstrated a visible-light-mediated allenylation protocol where propargyl sulfides act as radical trapping agents. researchgate.net The proposed mechanism involves the generation of sulfonyl radicals, their addition to the alkyne, and subsequent elimination of a sulfur-centered radical, propagating a radical chain reaction to form sulfonyl allenes. researchgate.net This highlights a departure from traditional two-electron processes seen in transition metal catalysis. researchgate.net
The table below outlines a generalized, representative catalytic cycle for a transition-metal-catalyzed cross-coupling reaction that could involve a compound like Benzene, (1-propynylthio)-.
Interactive Data Table: Representative Catalytic Cycle for Aryl Sulfide Synthesis
| Step | Description | Key Intermediates | Transformation |
|---|---|---|---|
| 1. Catalyst Activation | A metal precursor is reduced to its active, low-valent state (e.g., M(0)). | M(II) precatalyst | M(II) → M(0) |
| 2. Oxidative Addition | The active metal catalyst inserts into the aryl halide (Ar-X) bond. | M(0) complex, Ar-X | M(0) → M(II)-Ar(X) complex |
| 3. Ligand Exchange | Benzene, (1-propynylthio)- (as a thiolate precursor) displaces a ligand (X) on the metal center. | M(II)-Ar(X) complex | M(II)-Ar(X) → M(II)-Ar(S-R) complex |
| 4. Reductive Elimination | The aryl and thioether groups couple, forming the product and regenerating the active M(0) catalyst. | M(II)-Ar(S-R) complex | M(II)-Ar(S-R) → Ar-S-R + M(0) |
Future Research Perspectives and Emerging Areas
Development of Novel Synthetic Routes
The synthesis of aryl sulfides, including Benzene (B151609), (1-propynylthio)-, has traditionally been a focal point of organic chemistry. nih.gov While established methods exist, future research will likely pursue more efficient, atom-economical, and environmentally benign synthetic pathways.
Key areas for future synthetic development include:
Catalyst Innovation: The development of novel transition metal catalysts, particularly those based on palladium, copper, and nickel, continues to be a promising avenue. nih.govsioc-journal.cnmdpi.com Research into more robust and versatile catalyst systems, such as those effective at low catalyst loadings or under milder reaction conditions, is crucial. organic-chemistry.org For instance, rhodium-catalyzed processes, like the nih.govnih.gov-sigmatropic rearrangement of alkynyl carbenes, offer a novel approach to propargylic sulfides. researchgate.net
Alternative Coupling Strategies: Exploration of non-traditional coupling methods, such as decarboxylative C-S cross-couplings, presents an opportunity to move away from organohalide precursors, which can be environmentally problematic. nus.edu.sg Similarly, decarbonylative approaches using thioesters are emerging as a viable alternative. nih.gov
Expanding Reagent Scope: Investigating a broader range of sulfur sources and starting materials is essential. The use of reagents like thiosulfonates under visible light or the application of the retro-Favorskii reaction to hydroxypropargyl precursors represent innovative strategies. organic-chemistry.orgresearchgate.net
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Catalyst/Reagent | Key Features | Potential Advantages |
| Metal-Catalyzed Cross-Coupling | Pd, Cu, Ni, Co | Arylation of thiols or use of disulfides. nih.govorganic-chemistry.org | High efficiency and functional group tolerance. nih.gov |
| Rhodium-Catalyzed Rearrangement | Rhodium Carbene | nih.govnih.gov-Sigmatropic rearrangement. researchgate.net | Formation of diverse sulfide-substituted products. researchgate.net |
| Retro-Favorskii Reaction | Base (e.g., KOH) | Deprotection of hydroxypropargyl precursors. researchgate.net | Selective preparation of terminal alkynes. researchgate.net |
| Decarboxylative Coupling | Transition Metal Catalysts | Coupling of aryl carboxylic acids and thiols. nus.edu.sg | Avoids the use of halocarbon precursors. nus.edu.sg |
Exploration of Unconventional Reactivity Pathways
The unique combination of a phenyl ring, a sulfur atom, and a propargyl group in Benzene, (1-propynylthio)- suggests a rich and complex reactivity profile that is yet to be fully explored.
Future research into its reactivity could focus on:
Rearrangement Reactions: Propargylic sulfides are known to undergo various rearrangement reactions. For example, sulfur ylides derived from the reaction of diazoquinones with propargyl sulfides can lead to chemoselective tautomerization/ nih.govnih.gov-sigmatropic rearrangements or Doyle-Kirmse rearrangement cascades. nih.gov
Gold-Catalyzed Transformations: Gold catalysts have been shown to mediate reactions of propargylic sulfides, leading to the formation of complex structures like indene (B144670) derivatives, presumably through a gold carbene intermediate. acs.org
Cycloaddition Reactions: The benzene ring itself can participate in photocycloaddition reactions. Investigating the potential for sunlight-initiated nih.govresearchgate.net, nih.govresearchgate.net, or researchgate.netnih.gov cycloadditions with the propynylthio substituent could unlock novel molecular scaffolds. ias.ac.in The alkyne moiety also presents a reactive site for various cycloaddition chemistries.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. For Benzene, (1-propynylthio)-, computational modeling offers significant predictive power.
Future computational studies could target:
Mechanism Elucidation: DFT calculations can provide detailed insights into reaction mechanisms, such as the transition states and intermediates involved in synthetic routes or reactivity pathways. researchgate.netmdpi.com This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts. nih.gov
Selectivity Prediction: In cases where multiple reaction pathways are possible, computational models can predict the selectivity of a reaction. For instance, DFT has been used to rationalize the selective coupling at a C-Br bond over a C-Cl bond in a related molecule. researchgate.net
Non-Covalent Interactions: Understanding the nature and strength of non-covalent interactions is key to predicting the behavior of the molecule in larger systems. nih.gov DFT can be used to model interactions such as C-H···π and π-π stacking, which are crucial for supramolecular assembly. mdpi.com
Property Prediction: Computational models can predict various physicochemical properties of Benzene, (1-propynylthio)-, aiding in its characterization and the design of materials with specific electronic or optical properties.
Integration into Supramolecular Assemblies
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The structural features of Benzene, (1-propynylthio)- make it a promising candidate for use as a building block in such assemblies.
Future research directions include:
Exploiting Aromatic Interactions: The benzene ring is a well-known motif in supramolecular chemistry, capable of forming π-π stacking and C-H···π interactions. elsevierpure.comrsc.org Its integration into larger systems can be directed by these forces. Benzene-1,3,5-tricarboxamides, for example, are known to self-assemble into one-dimensional nanostructures stabilized by hydrogen bonding and π-stacking. rsc.org
Sulfur-Mediated Organization: The sulfur atom can act as a soft and polarizable center, participating in unique non-covalent interactions that can influence the packing and properties of supramolecular structures. nih.gov
Molecular Recognition: The specific geometry and electronic properties of Benzene, (1-propynylthio)- could be harnessed for molecular recognition, where it selectively binds to other molecules or ions. The principles of molecular recognition seen in benzene adsorption on zeolites could be extended to systems incorporating this compound. rsc.org
Cross-Disciplinary Research with Other Scientific Fields
The unique properties of aryl sulfides suggest that Benzene, (1-propynylthio)- could find applications in a variety of scientific disciplines beyond pure chemistry.
Potential areas for cross-disciplinary research include:
Materials Science: Aryl thioethers are key components in advanced materials such as sulfur-containing polymers and organic semiconductors. nus.edu.sgnih.gov The combination of the aromatic ring, the sulfur linkage, and the rigid propynyl (B12738560) group could lead to materials with interesting thermal, electronic, or optical properties.
Medicinal Chemistry and Pharmacology: Aryl sulfides are prevalent in many biologically active compounds and pharmaceuticals. nih.gov The propargyl group is also a feature in some drug candidates. Research has shown that related biphenyl (B1667301) derivatives containing a propargyl ether exhibit promising pharmacological activities, such as biofilm inhibition. researchgate.net This suggests that Benzene, (1-propynylthio)- and its derivatives could be investigated as potential therapeutic agents.
Nanoscience: The potential for this molecule to self-assemble into ordered structures opens up possibilities in nanoscience for the bottom-up fabrication of nanomaterials and molecular devices. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
